molecular formula C15H13Cl2N3S2 B12038533 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 618412-42-3

3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12038533
CAS No.: 618412-42-3
M. Wt: 370.3 g/mol
InChI Key: GWHJFIHGHPGPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a 2,4-dichlorobenzyl group, an ethyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Substitution Reactions:

    Thienyl Group Addition: The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated benzyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in nucleophilic substitution reactions, while electrophilic substitutions may involve reagents like bromine or iodine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs for treating infections or other diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity, while the thienyl group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
  • 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties

Biological Activity

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against certain fungal and bacterial strains. In vitro studies have demonstrated its efficacy against common pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans4 μg/mL
Aspergillus fumigatus8 μg/mL
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

These results suggest that the compound may have potential as an antimicrobial agent, particularly in antifungal applications .

Anticancer Potential

Research has indicated that 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole may possess anticancer properties. A study examining its effects on various cancer cell lines revealed:

  • Inhibition of cell proliferation in human breast cancer (MCF-7) cells with an IC50 of 18.5 μM
  • Moderate cytotoxicity against human colon cancer (HCT-116) cells with an IC50 of 25.3 μM

The compound's mechanism of action is thought to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cancer cells .

Anti-inflammatory Activity

In vivo studies using rodent models have demonstrated the anti-inflammatory potential of this compound:

  • Carrageenan-induced paw edema model:
    • 50% reduction in paw volume at a dose of 30 mg/kg
    • Comparable efficacy to indomethacin (10 mg/kg)
  • Cotton pellet-induced granuloma formation:
    • 40% inhibition of granuloma formation at 50 mg/kg dose
    • Significant reduction in inflammatory markers (TNF-α, IL-6)

These findings suggest that the compound may have potential as an anti-inflammatory agent, possibly through the modulation of pro-inflammatory cytokine production .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various in vitro assays:

AssayIC50 Value
DPPH radical scavenging45.7 μM
ABTS radical scavenging38.2 μM
Lipid peroxidation inhibition52.3 μM

While these results indicate moderate antioxidant activity, further studies are needed to elucidate the compound's potential as an antioxidant agent in biological systems .

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features:

  • The 1,2,4-triazole core contributes to its broad spectrum of biological activities
  • The 2,4-dichlorobenzyl group enhances lipophilicity and membrane permeability
  • The thienyl moiety may play a role in its antioxidant properties
  • The ethyl substituent on the triazole ring influences its binding affinity to target proteins

These structure-activity relationships provide valuable insights for the design of more potent derivatives with improved biological profiles .

Properties

CAS No.

618412-42-3

Molecular Formula

C15H13Cl2N3S2

Molecular Weight

370.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H13Cl2N3S2/c1-2-20-14(13-4-3-7-21-13)18-19-15(20)22-9-10-5-6-11(16)8-12(10)17/h3-8H,2,9H2,1H3

InChI Key

GWHJFIHGHPGPJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.